molecular formula C13H8BrClFNO B5406561 N-(2-bromophenyl)-2-chloro-4-fluorobenzamide

N-(2-bromophenyl)-2-chloro-4-fluorobenzamide

Cat. No.: B5406561
M. Wt: 328.56 g/mol
InChI Key: MMZOGGNXZCUPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-chloro-4-fluorobenzamide, also known as BPCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPCB is a member of the benzamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-chloro-4-fluorobenzamide is not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific target proteins in cells. This binding can lead to the modulation of various cellular pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This compound has also been found to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromophenyl)-2-chloro-4-fluorobenzamide in lab experiments is its high potency, which allows for the use of lower concentrations in experiments. Additionally, this compound has been found to have good solubility in various solvents, which makes it easier to work with in experiments. However, one limitation of using this compound in lab experiments is its relatively high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-2-chloro-4-fluorobenzamide. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the discovery of new biological targets for the compound. Another area of research could focus on optimizing the synthesis method of this compound to make it more cost-effective. Additionally, further research could be carried out to investigate the potential use of this compound in treating various diseases, such as cancer, inflammation, and neurological disorders.

Synthesis Methods

N-(2-bromophenyl)-2-chloro-4-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with 4-chloro-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(2-bromophenyl)-2-chloro-4-fluorobenzamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating neurological disorders, as it has been found to have neuroprotective effects in vitro.

Properties

IUPAC Name

N-(2-bromophenyl)-2-chloro-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClFNO/c14-10-3-1-2-4-12(10)17-13(18)9-6-5-8(16)7-11(9)15/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZOGGNXZCUPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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